molecular formula C12H12O5 B033844 Ethyl 4-acetoxybenzoylformate CAS No. 100519-34-4

Ethyl 4-acetoxybenzoylformate

Cat. No.: B033844
CAS No.: 100519-34-4
M. Wt: 236.22 g/mol
InChI Key: YLQROMILHQCUBD-UHFFFAOYSA-N
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Description

Ethyl 4-acetoxybenzoylformate is an organic compound with the molecular formula C12H12O5. It is a derivative of benzoylformate, featuring an ethyl ester group and an acetoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-acetoxybenzoylformate can be synthesized from ethyl 2-(4-hydroxyphenyl)-2-oxoacetate. The synthesis involves dissolving ethyl 2-(4-hydroxyphenyl)-2-oxoacetate in pyridine, followed by the addition of acetic anhydride. The reaction mixture is stirred at room temperature for one hour. The resulting solution is then poured into water and extracted with diethyl ether. The organic layer is washed with water and concentrated to dryness. The residue is dissolved in benzene and concentrated to obtain this compound in an oily form .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade solvents, reagents, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetoxybenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoylformate derivatives.

Scientific Research Applications

Ethyl 4-acetoxybenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-acetoxybenzoylformate involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the benzoylformate moiety can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoylformate: Lacks the acetoxy group, making it less reactive in certain substitution reactions.

    Methyl 4-acetoxybenzoylformate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-hydroxybenzoylformate: Contains a hydroxy group instead of an acetoxy group, leading to different reactivity.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in organic chemistry .

Properties

IUPAC Name

ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-4-6-10(7-5-9)17-8(2)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQROMILHQCUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450524
Record name ETHYL 4-ACETOXYBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100519-34-4
Record name ETHYL 4-ACETOXYBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7.25 g of ethyl 2-(4-hydroxyphenyl)-2-oxoacetate was dissolved in 15 ml of pyridine, followed by adding 4 ml of acetic anhydride and then stirring at room temperature for 1 hour. The resulting reaction solution was poured into water, and extracted with diethyl ether. The resulting organic layer was washed with water, and then concentrated to dryness. Thereafter, the residue was dissolved in benzene, and then concentrated to obtain 8.3 g of the title compound in an oily form.
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Synthesis routes and methods II

Procedure details

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